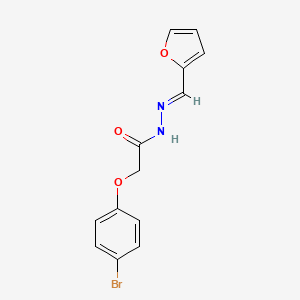

2-(4-Bromophenoxy)-N'-(2-furylmethylene)acetohydrazide

Description

2-(4-Bromophenoxy)-N’-(2-furylmethylene)acetohydrazide is an organic compound that features a bromophenoxy group and a furylmethylene group attached to an acetohydrazide backbone

Properties

IUPAC Name |

2-(4-bromophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c14-10-3-5-11(6-4-10)19-9-13(17)16-15-8-12-2-1-7-18-12/h1-8H,9H2,(H,16,17)/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVDFFRFSAAOGD-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303065-87-4 | |

| Record name | 2-(4-BROMOPHENOXY)-N'-(2-FURYLMETHYLENE)ACETOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-N’-(2-furylmethylene)acetohydrazide typically involves the following steps:

Formation of 4-Bromophenoxyacetohydrazide: This intermediate is synthesized by reacting 4-bromophenol with chloroacetyl chloride to form 4-bromophenoxyacetyl chloride, which is then reacted with hydrazine hydrate to yield 4-bromophenoxyacetohydrazide.

Condensation with 2-Furylmethylene: The 4-bromophenoxyacetohydrazide is then condensed with 2-furaldehyde under acidic or basic conditions to form the final product, 2-(4-Bromophenoxy)-N’-(2-furylmethylene)acetohydrazide.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N’-(2-furylmethylene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The furylmethylene group can be oxidized to form corresponding furan derivatives.

Reduction: The hydrazide group can be reduced to form hydrazine derivatives.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Hydrazine derivatives.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(4-Bromophenoxy)-N'-(2-furylmethylene)acetohydrazide has been investigated for its potential as a pharmacophore in drug design, particularly for:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. Its structure allows it to interact effectively with bacterial cell membranes.

- Anticancer Activity : Preliminary research indicates potential cytotoxic effects against cancer cell lines. The compound's ability to modulate enzyme activity may contribute to its antitumor properties.

Materials Science

The compound can be utilized in the synthesis of novel polymers and materials with unique electronic properties. Its bromophenoxy group enhances the material's conductivity and stability, making it suitable for applications in electronic devices.

Biological Studies

In biochemical assays, this compound serves as a probe for studying enzyme interactions and cellular pathways. It can help elucidate mechanisms of action for various biological processes.

Case Studies

Several case studies highlight the compound's applications:

-

Antimicrobial Evaluation :

- In vitro studies demonstrated that derivatives of this compound effectively inhibited biofilm formation in bacterial cultures, showcasing enhanced antibacterial activity due to specific structural features.

-

Cytotoxicity Assays :

- Research on similar compounds revealed significant cytotoxic effects on Jurkat T cells and HT29 cells, suggesting that electron-donating groups enhance antitumor properties.

Structure-Activity Relationships (SAR)

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | 4-Bromophenyl | 5.41 | High Antagonist |

| Compound B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |

| This compound | - | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity; lower values indicate higher potency.

Antimicrobial and Antitumor Activity Data

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-N’-(2-furylmethylene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can interact with hydrophobic pockets, while the furylmethylene group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

2-(4-Chlorophenoxy)-N’-(2-furylmethylene)acetohydrazide: Similar structure but with a chlorine atom instead of bromine.

2-(4-Methylphenoxy)-N’-(2-furylmethylene)acetohydrazide: Similar structure but with a methyl group instead of bromine.

2-(4-Nitrophenoxy)-N’-(2-furylmethylene)acetohydrazide: Similar structure but with a nitro group instead of bromine.

Uniqueness

2-(4-Bromophenoxy)-N’-(2-furylmethylene)acetohydrazide is unique due to the presence of the bromine atom, which can enhance its reactivity and interaction with biological targets compared to its analogs with different substituents.

Biological Activity

2-(4-Bromophenoxy)-N'-(2-furylmethylene)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological effects, synthesis, and applications, supported by relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- Chemical Name : this compound

- CAS Number : 303065-87-4

- Molecular Formula : CHBrNO

Synthesis methods for this compound typically involve the condensation reaction between 4-bromophenol and furfural derivatives, followed by hydrazine derivation. The reaction conditions can vary, but commonly used methods include solvent-free conditions or the use of catalysts to enhance yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various phenyl hydrazones found that derivatives similar to this compound showed potent inhibition against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis infections .

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of the compound have been assessed in various cancer cell lines. In vitro assays revealed that it possesses antiproliferative properties against several types of cancer cells, including breast and colon cancer lines. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression, which makes it a candidate for further investigation in cancer therapy .

Trypanocidal Activity

In addition to its antibacterial properties, this compound has shown promise in trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's effectiveness was evaluated through high-throughput screening assays, demonstrating significant inhibition of parasite replication at nanomolar concentrations .

Summary of Biological Activities

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Potent against M. tuberculosis | Inhibition of bacterial growth |

| Cytotoxic | Significant against cancer cells | Induction of apoptosis |

| Trypanocidal | Effective against T. cruzi | Inhibition of intracellular replication |

Case Studies and Research Findings

- Antimicrobial Study : A study published in the Asian Journal of Research in Chemistry highlighted the synthesis of phenyl hydrazones and their biological activity, including derivatives like this compound showing promising results against tuberculosis .

- Cytotoxicity Assessment : Research conducted on various hydrazone derivatives demonstrated that compounds structurally related to this compound exhibited strong cytotoxic effects in vitro, particularly through cell line assays that measured apoptosis induction .

- Chagas Disease Research : A notable study screened a library of compounds for activity against T. cruzi, identifying several candidates with low toxicity to mammalian cells while effectively inhibiting parasite growth, supporting the potential role of this compound in treating Chagas disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.